![molecular formula C10H11ClF3N3 B2540007 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine CAS No. 1282230-08-3](/img/structure/B2540007.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asymmetric Synthesis of Trifluoromethyl-substituted Pyrrolidines
The asymmetric synthesis of trifluoromethyl-substituted pyrrolidines has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This method utilizes a commercially available secondary amine as a catalyst, resulting in high yields and excellent stereoselectivities. The process is scalable and provides a straightforward approach to synthesize a variety of trifluoromethylated pyrrolidines, which are of significant interest due to their potential medical applications .
Regiochemistry of Amines with Trifluoromethyl-
Wissenschaftliche Forschungsanwendungen
Pyrrole and Pyrrole Derivatives in Research
Pyrrole and its derivatives, including compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, play a fundamental role in numerous biological structures such as heme and chlorophyll. These compounds exhibit extensive delocalization of electrons, which contributes to their aromatic character and influences their chemical behavior. Pyrrole derivatives are often synthesized through the reaction of amines with carbonyl-containing compounds. This process yields various derivatives, including hydroxypyrroles, ketones, and acids, as well as more complex structures like polypyrroles and pyrrolidinones. Pyrrolidinones, in particular, are noteworthy for their use as intermediates, wetting agents, and solvents in various applications, showcasing their versatility and utility in chemical synthesis and industrial applications (Anderson & Liu, 2000).
Novel Synthesis Methods for Pyridine Derivatives
New and efficient synthesis methods for N-substituted pyridine derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, have been developed. These methods involve reactions with primary amines to yield novel series of compounds with varying yields. This innovation in synthesis methods expands the repertoire of pyridine derivatives, potentially opening new pathways for their application in scientific research (Marangoni et al., 2017).
Utilization in Chemical Discovery
Compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine have been utilized in chemical discovery. An efficient base-promoted reaction involving O-, N-, and S-nucleophiles with specific olefins has been described, providing access to various substituted derivatives. These derivatives represent valuable intermediates in chemical discovery, with applications that include their conversion to pyrrolidines via a [3 + 2] dipolar cycloaddition reaction (Meyer & El Qacemi, 2020).
Asymmetric Synthesis of Pyrrolidine Derivatives
The asymmetric synthesis of pyrrolidine derivatives, bearing structural similarities to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, has been achieved. A domino Michael/Mannich [3+2] cycloaddition sequence has been utilized to develop highly functionalized pyrrolidine derivatives with excellent stereoselectivities. This process highlights the potential medical value of these compounds and emphasizes their importance in scientific research and drug development (Zhi et al., 2016).
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPFRJFRESZDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


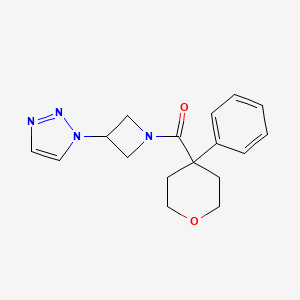
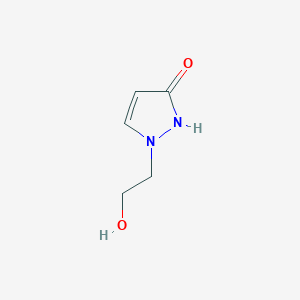
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)
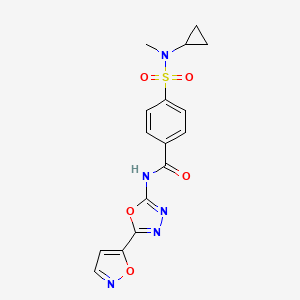
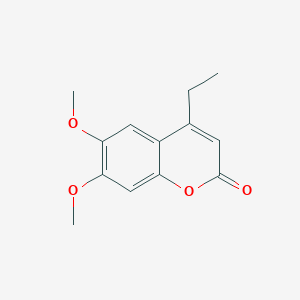

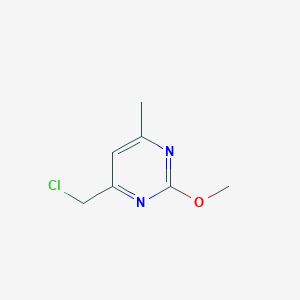
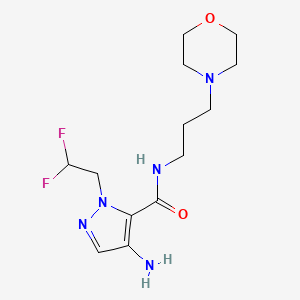
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)